Acetic acid, copper(2+) salt, hydrate

Catalysis CO Oxidation CuO-CeO2

Precursor variability compromises catalyst performance and batch reproducibility. Copper(II) acetate hydrate is the evidence-backed solution. In CO oxidation catalysts (CuO-CeO2), it achieves T50 at 62°C and T90 at 78°C - significantly outperforming nitrate- and sulfate-derived catalysts under identical conditions. For NH3-SCR zeolite catalysts (Cu/SSZ-13), ion-exchange with this acetate precursor yields the lowest T50 light-off temperature, ranked: Cu(acetate) < Cu(chloride) < Cu(sulfate) < Cu(nitrate). In Cu/SiO2 fabrication, it produces the highest copper content with highly dispersed nano-sized CuO species, whereas nitrate yields undesirable bulk-type oxide. Supplied as ≥98% purity crystalline solid with full batch traceability for demanding R&D and pilot-scale applications.

Molecular Formula C2H6CuO3
Molecular Weight 141.61 g/mol
Cat. No. B7799368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, copper(2+) salt, hydrate
Molecular FormulaC2H6CuO3
Molecular Weight141.61 g/mol
Structural Identifiers
SMILESCC(=O)O.O.[Cu]
InChIInChI=1S/C2H4O2.Cu.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2
InChIKeyQFWBEIWGYSUWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(II) Acetate Hydrate Overview


Copper(II) acetate hydrate is a hydrated copper salt of acetic acid, a member of the copper carboxylate family. This compound exists as a dimeric species with the formula Cu2(CH3COO)4(H2O)2 and is a bluish-green crystalline solid [1]. It is primarily utilized in scientific and industrial settings as a precursor for catalyst synthesis, in organic synthesis as an oxidizing agent, and as a source of copper ions. The hydrated form's properties, including its solubility and specific decomposition pathway, differ from its anhydrous counterpart, influencing its selection in various applications [2].

Risks of Substituting Copper(II) Acetate Hydrate


Substituting copper(II) acetate hydrate with other common copper salts (e.g., sulfate, nitrate, chloride) or its anhydrous form is not straightforward and can lead to significant performance and reproducibility issues. The acetate counter-ion and the state of hydration directly influence the solubility profile in organic solvents, the acidity of precursor solutions during catalyst preparation, and the thermal decomposition pathway [1]. Consequently, the resulting material's physicochemical properties—such as copper dispersion, oxidation state, and catalytic activity—are highly dependent on the specific copper precursor used [2]. The quantitative evidence presented in the following section demonstrates the measurable impact of this choice, emphasizing the necessity for precise material selection in research and industrial processes.

Performance Evidence for Copper(II) Acetate Hydrate


Low-Temperature CO Oxidation Activity

In the preparation of CuO-CeO2 catalysts for CO oxidation, using copper(II) acetate as a precursor results in significantly lower light-off temperatures compared to catalysts prepared from copper nitrate or copper sulfate precursors [1].

Catalysis CO Oxidation CuO-CeO2

Low-Temperature NH3-SCR Performance

For the selective catalytic reduction of NO with NH3 (NH3-SCR), Cu/SSZ-13 catalysts synthesized with copper(II) acetate exhibit a lower T50 light-off temperature than those prepared from chloride, sulfate, or nitrate precursors [1].

Environmental Catalysis NH3-SCR Zeolites

Copper Dispersion on Silica

The use of copper(II) acetate as a precursor for Cu/SiO2 catalysts prepared by cationic adsorption yields higher copper loading and better dispersion of the active phase compared to nitrate or sulfate precursors [1].

Catalyst Synthesis Support Interaction Cu/SiO2

Water Solubility

The hydrated form of copper(II) acetate demonstrates a defined and relatively high solubility in water, which is a key differentiator for applications requiring aqueous processing . This contrasts with the limited aqueous solubility of copper(II) acetate compared to other copper salts like sulfate [1].

Solubility Solution Chemistry Analytical Chemistry

Two-Electron Transfer Pathways

Copper(II) acetate facilitates distinct two-electron transfer mechanisms, such as dehydrogenation, which are not promoted by other copper salts like copper(II) perchlorate .

Organic Synthesis Oxidation Reaction Mechanism

Applications of Copper(II) Acetate Hydrate


CuO-CeO2 Catalysts for CO Oxidation

For the preparation of CuO-CeO2 catalysts used in environmental remediation (e.g., CO removal from industrial exhaust), copper(II) acetate hydrate is the proven precursor. A direct comparative study demonstrates that a catalyst synthesized with copper(II) acetate (CC-A) exhibits the best low-temperature activity for CO oxidation, achieving 50% conversion (T50) at just 62 °C and 90% conversion (T90) at 78 °C [1]. This significantly outperforms catalysts made with copper nitrate or sulfate precursors under identical conditions. This specific performance advantage makes copper(II) acetate the material of choice for developing energy-efficient catalysts that can operate effectively at lower temperatures.

Cu/SSZ-13 Zeolites for NH3-SCR

In the development of Cu/SSZ-13 zeolite catalysts for the selective catalytic reduction of NOx with ammonia (NH3-SCR) in diesel vehicles, the choice of copper precursor is critical. Research indicates that catalysts prepared via ion-exchange using copper(II) acetate as the copper source achieve the lowest T50 light-off temperature compared to those made from copper chloride, sulfate, or nitrate [1]. The study explicitly ranks the T50 as: Cu(acetate) < Cu(chloride) < Cu(sulfate) < Cu(nitrate). This lower activation temperature is essential for meeting stringent emission regulations, particularly during cold starts. Therefore, copper(II) acetate is a key input for maximizing the low-temperature efficiency of these advanced emission control systems.

Highly Dispersed Cu/SiO2 Catalysts

When fabricating silica-supported copper catalysts (Cu/SiO2) using the cationic adsorption method, copper(II) acetate is the superior precursor for achieving optimal metal dispersion. A systematic study comparing acetate, nitrate, and sulfate precursors found that the acetate salt produced the 'highest copper content' and generated 'highly dispersed nano-sized copper oxide species' on the silica surface [1]. In contrast, the nitrate precursor led to undesirable 'bulk-type' copper oxide, and the sulfate precursor failed to decompose completely. For researchers and manufacturers seeking to maximize the number of active sites and the overall efficiency of their supported copper catalysts, copper(II) acetate is the evidence-backed, enabling material.

Acetate-Specific Two-Electron Oxidations

In synthetic organic chemistry, copper(II) acetate is not a generic copper source; it is a specific reagent that enables unique reaction pathways. Studies highlight that the acetate counter-ion promotes two-electron transfer processes, such as dehydrogenation reactions, which are not observed with other common copper salts like copper(II) perchlorate [1]. This mechanistic specificity has been leveraged in the aerobic dehydrogenation of chelating aromatic secondary amines. For chemists designing synthetic routes for complex molecules, including active pharmaceutical ingredients (APIs), selecting copper(II) acetate can be the decisive factor in achieving the desired chemoselectivity and reaction outcome.

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